molecular formula C8H5Cl3O3 B14130727 Acetic acid, (3,4,5-trichlorophenoxy)- CAS No. 80496-87-3

Acetic acid, (3,4,5-trichlorophenoxy)-

Cat. No.: B14130727
CAS No.: 80496-87-3
M. Wt: 255.5 g/mol
InChI Key: DAIMSMGGQIIQPI-UHFFFAOYSA-N
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Description

Acetic acid, (3,4,5-trichlorophenoxy)-, is a chlorinated derivative of phenoxyacetic acid. This compound is characterized by the presence of three chlorine atoms attached to the phenoxy ring, making it a trichlorinated phenoxyacetic acid. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3,4,5-trichlorophenoxy)-, typically involves the chlorination of phenoxyacetic acid. The process begins with the chlorination of phenol to produce 3,4,5-trichlorophenol. This intermediate is then reacted with chloroacetic acid under alkaline conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the acetic acid derivative .

Industrial Production Methods

Industrial production of acetic acid, (3,4,5-trichlorophenoxy)-, follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pH control to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (3,4,5-trichlorophenoxy)-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichlorophenoxy group to less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms in the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated phenoxyacetic acids.

    Substitution: Phenoxyacetic acids with substituted functional groups.

Scientific Research Applications

Acetic acid, (3,4,5-trichlorophenoxy)-, has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.

    Biology: Studied for its effects on biological systems, including its potential as a herbicide.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, (3,4,5-trichlorophenoxy)-, involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to disrupt growth and development. This leads to uncontrolled growth and eventual death of the plant. The compound’s interaction with auxin receptors and subsequent activation of downstream signaling pathways are key to its herbicidal activity .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another trichlorinated phenoxyacetic acid with similar herbicidal properties.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A dichlorinated analog with widespread use as a herbicide.

    4-Chlorophenoxyacetic acid (4-CPA): A monochlorinated phenoxyacetic acid used in plant growth regulation.

Uniqueness

Acetic acid, (3,4,5-trichlorophenoxy)-, is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its trichlorinated structure makes it more potent as a herbicide compared to its dichlorinated and monochlorinated counterparts. Additionally, its specific interaction with auxin receptors sets it apart from other similar compounds .

Properties

CAS No.

80496-87-3

Molecular Formula

C8H5Cl3O3

Molecular Weight

255.5 g/mol

IUPAC Name

2-(3,4,5-trichlorophenoxy)acetic acid

InChI

InChI=1S/C8H5Cl3O3/c9-5-1-4(14-3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13)

InChI Key

DAIMSMGGQIIQPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)OCC(=O)O

Origin of Product

United States

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